{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine
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Overview
Description
{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is a synthetic organic compound that features a pyrazole ring substituted with a difluoromethyl group and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via difluoromethylation reactions using reagents such as difluoromethyl bromide or difluoromethyl sulfone.
Attachment of the Morpholine Ring: The morpholine ring can be attached through nucleophilic substitution reactions, where the pyrazole derivative reacts with a morpholine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.
Reduction: Reduction reactions can occur at the difluoromethyl group, potentially converting it to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Pyrazole N-oxides.
Reduction: Methyl-substituted pyrazole derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structure suggests it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced mechanical strength.
Mechanism of Action
The mechanism of action of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine involves its interaction with specific molecular targets. The difluoromethyl group can form strong hydrogen bonds, while the morpholine ring can participate in various chemical interactions. These properties allow the compound to bind to enzymes, receptors, and other biomolecules, potentially modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides: These compounds share the difluoromethyl-pyrazole core but differ in their functional groups.
1-(difluoromethyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine: This compound has a similar pyrazole structure but with different substituents.
Uniqueness
The uniqueness of {[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}[2-(morpholin-4-yl)ethyl]amine lies in its combination of the difluoromethyl group and the morpholine ring. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.
Properties
CAS No. |
1855943-64-4 |
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Molecular Formula |
C11H18F2N4O |
Molecular Weight |
260.28 g/mol |
IUPAC Name |
N-[[2-(difluoromethyl)pyrazol-3-yl]methyl]-2-morpholin-4-ylethanamine |
InChI |
InChI=1S/C11H18F2N4O/c12-11(13)17-10(1-2-15-17)9-14-3-4-16-5-7-18-8-6-16/h1-2,11,14H,3-9H2 |
InChI Key |
GFKJIXRGDQWVCU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCNCC2=CC=NN2C(F)F |
Origin of Product |
United States |
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